molecular formula C13H12FN5 B2433753 N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 606136-00-9

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2433753
CAS No.: 606136-00-9
M. Wt: 257.272
InChI Key: VHJBRIUYFBUFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that belongs to the class of triazolopyrimidines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a fluorophenyl group and a triazolopyrimidine core, contributes to its distinctive chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which are crucial for maintaining physiological processes . The nature of these interactions often involves binding to the active sites of the enzymes, thereby blocking their activity and leading to downstream effects on metabolic pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, changes in gene expression profiles have been noted upon treatment with this compound, indicating its potential role in regulating transcriptional activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active or allosteric sites, leading to changes in their conformation and activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to gradual degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it has been shown to affect the glycolytic pathway by inhibiting key enzymes, leading to altered glucose metabolism. These interactions highlight the compound’s potential in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization enables the compound to interact with specific biomolecules and exert its effects in a targeted manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved by reacting 5-methyl-1H-pyrazole-3-carboxylic acid with appropriate reagents to form the triazolopyrimidine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: Used in studies to understand its effects on cellular processes and pathways.

    Materials Science: Explored for its potential use in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoropyridine-2-carboxylic acid
  • Dimethyl 2,6-pyridinedicarboxylate

Comparison

Compared to similar compounds, N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific triazolopyrimidine structure and the presence of a fluorophenyl group

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5/c1-9-6-12(19-13(18-9)16-8-17-19)15-7-10-4-2-3-5-11(10)14/h2-6,8,15H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJBRIUYFBUFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.